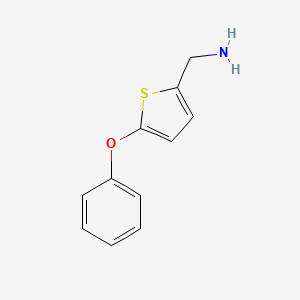

2-Thiophenemethanamine, 5-phenoxy-

Vue d'ensemble

Description

Molecular Structure Analysis

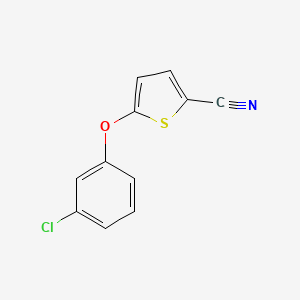

The molecular structure of 2-Thiophenemethanamine consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a methanamine group attached .Physical And Chemical Properties Analysis

2-Thiophenemethanamine has a molecular weight of 113.181 . It is a clear yellow liquid with a boiling point of 95-99 °C/28 mmHg, a density of 1.103 g/mL at 25 °C, and a refractive index of n 20/D 1.5670 .Applications De Recherche Scientifique

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is a phenolic compound found in green coffee extracts and tea, demonstrating a wide range of biological and pharmacological effects. CGA has been identified for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system stimulator. It modulates lipid metabolism and glucose, offering therapeutic potential for hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and hypocholesterolemic influence highlight its significance in scientific research and potential practical applications as a natural food additive to replace synthetic antibiotics, reducing medicinal costs (Naveed et al., 2018).

Antimicrobial and Antioxidant Properties of Polyphenols

Research on natural product-based compounds, including phenolic and non-phenolic agents, has been patented for their use as antimicrobial food preservatives. Phenolic compounds, such as polyhydroxybenzene derivatives and 1,2,3,4-tetrahydroxybenzene (THB), have shown significant broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, yeasts, and fungi. THB, in particular, has been identified as a highly effective antimicrobial and antioxidant agent, surpassing commonly used antioxidants like BHA and BHT in effectiveness. This highlights the potential of phenolic compounds in food preservation and as natural alternatives to synthetic preservatives (Galal, 2006).

Bioinspired Phenolic Chemistries in Materials Science

Nature-inspired phenolic chemistries have significantly influenced the development of advanced materials across various applications in energy, catalysis, and biomedicine. The spatiotemporal control over phenolic chemistries is critical for achieving desired material structures and properties. The review by Jia et al. (2021) provides insights into the chemical diversity and reactivity of catechols and polyphenols, particularly focusing on dopamine and its polymerization/assembly, adhesion, and cohesion mechanisms. This research underscores the importance of phenolic chemistries in engineering materials with intended, application-oriented properties and functions (Jia et al., 2021).

Safety and Hazards

2-Thiophenemethanamine is classified as a skin corrosive, Sub-category 1B . It causes severe skin burns and eye damage. Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Propriétés

IUPAC Name |

(5-phenoxythiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIJXWCMBOREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(S2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(5-Phenoxy thiophen-2-yl)methylamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)

![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)

![Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B3157511.png)